molecular formula C25H23N5O6 B2645904 ethyl 2-(2-{6-[(4-methoxyphenyl)carbamoyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamido)benzoate CAS No. 1226456-20-7

ethyl 2-(2-{6-[(4-methoxyphenyl)carbamoyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamido)benzoate

Cat. No.: B2645904
CAS No.: 1226456-20-7
M. Wt: 489.488
InChI Key: RGNJNALMCYNKKN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{6-[(4-methoxyphenyl)carbamoyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by its unique structure, which includes a triazolopyridine core, a methoxyphenyl group, and an ethyl benzoate moiety

Scientific Research Applications

Ethyl 2-(2-{6-[(4-methoxyphenyl)carbamoyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamido)benzoate has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for “ethyl 2-(2-(6-((4-methoxyphenyl)carbamoyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate” is not available, it’s important to note that safety profiles can vary widely among compounds within the same class .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{6-[(4-methoxyphenyl)carbamoyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents such as ethanol or ethyl acetate, and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{6-[(4-methoxyphenyl)carbamoyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{6-[(4-methoxyphenyl)carbamoyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyridine core is often involved in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-(2-{6-[(4-methoxyphenyl)carbamoyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamido)benzoate can be compared with other triazolopyridine derivatives, such as:

  • N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of the methoxyphenyl group and the ethyl benzoate moiety in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-[[2-[6-[(4-methoxyphenyl)carbamoyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6/c1-3-36-24(33)19-6-4-5-7-20(19)27-22(31)15-30-25(34)29-14-16(8-13-21(29)28-30)23(32)26-17-9-11-18(35-2)12-10-17/h4-14H,3,15H2,1-2H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNJNALMCYNKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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